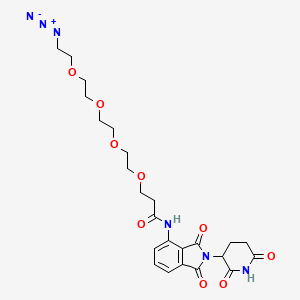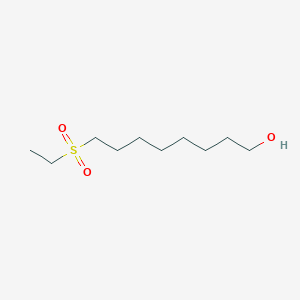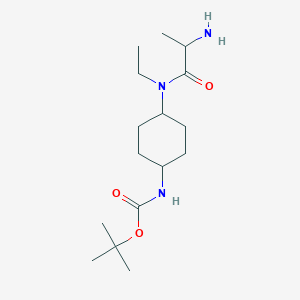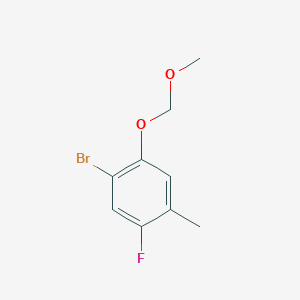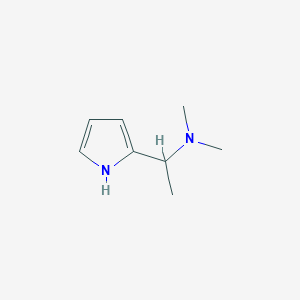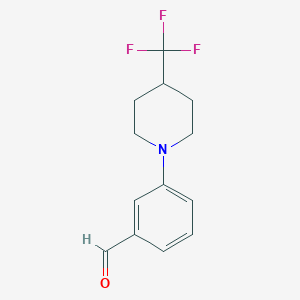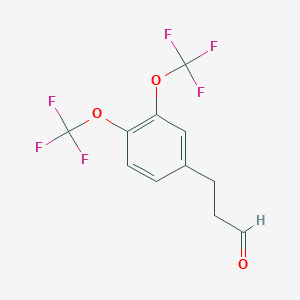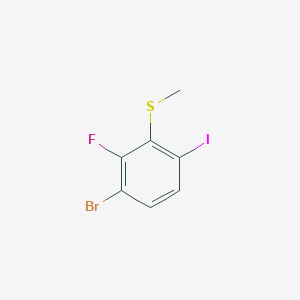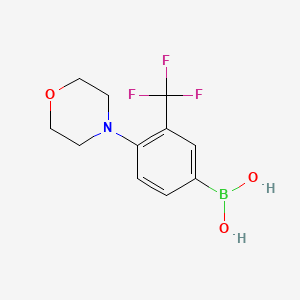
(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO3. This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
(4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the morpholine ring.
3-(Trifluoromethyl)phenylboronic Acid: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness: (4-Morpholino-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a morpholine ring and a trifluoromethyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H13BF3NO3 |
|---|---|
Molecular Weight |
275.03 g/mol |
IUPAC Name |
[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO3/c13-11(14,15)9-7-8(12(17)18)1-2-10(9)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2 |
InChI Key |
VVVODUDKRVJENA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


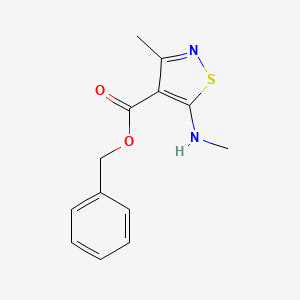
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)
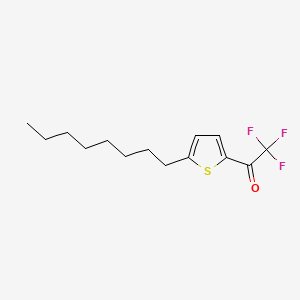
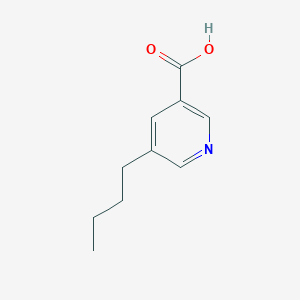
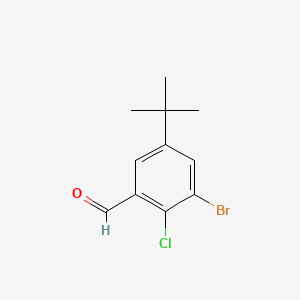
![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
